molecular formula C22H21NO4S B10867342 Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B10867342
M. Wt: 395.5 g/mol
InChI Key: POEYQIBFHQRIIK-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-METHOXYBENZOYL)AMINO]-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a methoxybenzoyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-METHOXYBENZOYL)AMINO]-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-METHOXYBENZOYL)AMINO]-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

ETHYL 2-[(4-METHOXYBENZOYL)AMINO]-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-METHOXYBENZOYL)AMINO]-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 2-[(4-METHOXYBENZOYL)AMINO]-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H21NO4S/c1-4-27-22(25)19-18(15-7-5-14(2)6-8-15)13-28-21(19)23-20(24)16-9-11-17(26-3)12-10-16/h5-13H,4H2,1-3H3,(H,23,24)

InChI Key

POEYQIBFHQRIIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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